molecular formula C13H23FN2O2 B13012219 tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B13012219
M. Wt: 258.33 g/mol
InChI Key: UGDGISIZWPQYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate: is a synthetic organic compound with the molecular formula C13H23FN2O2 and a molecular weight of 258.332 g/mol . This compound is characterized by its spirocyclic structure, which includes a fluorine atom and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of a spirocyclic amine with a fluorinating agent and a tert-butyl esterifying agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its unique binding properties and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is unique due to its specific combination of a fluorine atom and a spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-7-10(14)6-13(9-16)4-5-15-8-13/h10,15H,4-9H2,1-3H3

InChI Key

UGDGISIZWPQYFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CCNC2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.